molecular formula C3H3BrN2S B2429347 3-Bromo-5-methyl-1,2,4-thiadiazole CAS No. 522647-42-3

3-Bromo-5-methyl-1,2,4-thiadiazole

Cat. No.: B2429347
CAS No.: 522647-42-3
M. Wt: 179.04
InChI Key: LAKMLPXDJDBSBF-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-1,2,4-thiadiazole is an organic compound belonging to the thiadiazole family. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to the thiadiazole ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methyl-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2,4-thiadiazole with bromine in the presence of a suitable solvent. The reaction is carried out at a specific temperature to ensure the selective bromination at the desired position on the thiadiazole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-azido-5-methyl-1,2,4-thiadiazole, while coupling reactions can produce various substituted thiadiazole derivatives .

Scientific Research Applications

3-Bromo-5-methyl-1,2,4-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1,2,4-thiadiazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Bromo-1,2,4-thiadiazole: Lacks the methyl group, which can influence its chemical properties and reactivity.

    2-Bromo-5-methyl-1,3,4-thiadiazole: A structural isomer with different reactivity and applications

Uniqueness

3-Bromo-5-methyl-1,2,4-thiadiazole is unique due to the presence of both a bromine atom and a methyl group, which confer specific reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3-bromo-5-methyl-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S/c1-2-5-3(4)6-7-2/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKMLPXDJDBSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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